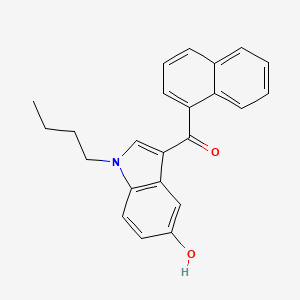

JWH 073 5-hydroxyindole metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JWH 073 5-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The compound is expected to be a urinary metabolite of JWH 073, based on the metabolism of the closely-related JWH 015 and JWH 018 .

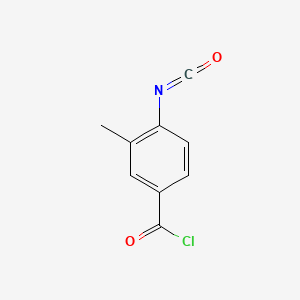

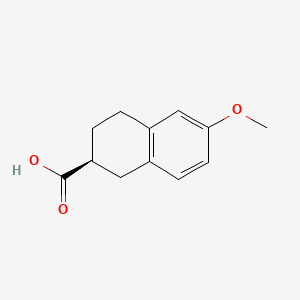

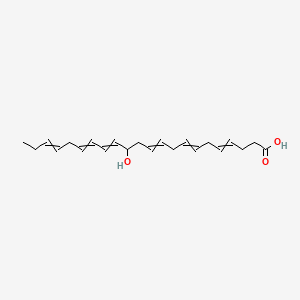

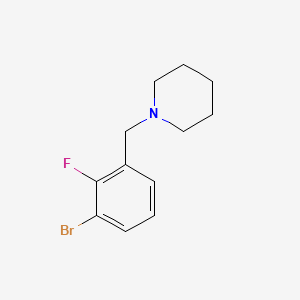

Molecular Structure Analysis

The molecular formula of this compound is C23H21NO2 . The structure includes a butyl chain attached to an indole group, which is further connected to a naphthalenyl group via a methanone linkage .Physical And Chemical Properties Analysis

The molecular weight of this compound is 343.4 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 42.2 Ų .Scientific Research Applications

Detection and Quantification in Human Urine : Studies have developed analytical methods for detecting omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine, indicating their use as biomarkers for consumption of these synthetic cannabinoids (Chimalakonda et al., 2011). Another study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites (Moran et al., 2011).

Structure Elucidation of Metabolites : Research on the structure elucidation and identification of metabolites of synthetic cannabinoids, including JWH-073, found in urine specimens, contributes to the understanding of their metabolism and potential effects (Lovett et al., 2013).

Monitoring in Legal Cases : The quantification and monitoring of JWH-018 and JWH-073 metabolites, including 6-hydroxyindole metabolites, in legal cases provide insights into the use of these synthetic cannabinoids (Jang et al., 2013).

In Vitro Metabolite Characterization : Research on the in vitro metabolites of JWH-018, JWH-073, and their derivatives helps in identifying principal metabolites, which can assist in detecting the abuse of synthetic cannabinoids (Gambaro et al., 2014).

GC-EIMS Method for Detection in Urine : A study developed a sensitive gas chromatography-electron impact mass spectrometry (GC-EIMS) method for simultaneous detection and quantification of JWH-018 and JWH-073 carboxylic acid and hydroxy metabolites in urine (Paul & Bosy, 2015).

Comparison with Other Synthetic Cannabinoids : Research comparing AM-2201 metabolites in urine with JWH-018 abuse highlights the similarity in metabolic profiles, aiding in distinguishing between different synthetic cannabinoids (Jang et al., 2014).

Metabolite Isomer Differentiation : A study aimed at differentiating the positional isomers of hydroxyindole metabolites of JWH-018 by GC-MS/MS, providing insights into the complexities of cannabinoid metabolism (Kusano et al., 2016).

Hair Deposition Studies : Examination of JWH-018, JWH-073, and their metabolites in hair, and the effect of hair pigmentation, aids in understanding long-term exposure and potential forensic applications (Kim et al., 2013).

Mechanism of Action

Target of Action

The primary target of the JWH 073 5-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .

Mode of Action

This compound acts as a mildly selective agonist of the CB1 receptor . This means it binds to the CB1 receptor and activates it, leading to changes in the cell’s activity, shape, or function .

Biochemical Pathways

As an agonist of the cb1 receptor, it likely influences theendocannabinoid system , which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 073, suggesting it is excreted in the urine .

Result of Action

The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects, depending on the specific physiological context. These effects might include changes in pain sensation, mood, and memory .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The JWH 073 5-hydroxyindole metabolite is a mildly selective agonist of the central cannabinoid (CB1) receptor . It interacts with the CB1 receptor, with Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor being 8.9 and 38 nM, respectively .

Cellular Effects

The This compound influences cell function by interacting with the CB1 receptor This interaction can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, the This compound exerts its effects by binding to the CB1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity.

Metabolic Pathways

The metabolic pathways involving the This compound are complex and involve interactions with various enzymes and cofactors

properties

IUPAC Name |

(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGAGMUTAYXMMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017730 |

Source

|

| Record name | JWH-073 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1307803-47-9 |

Source

|

| Record name | JWH-073 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)